actinomycin S3
CAS No.: 11097-67-9
Cat. No.: VC0225763
Molecular Formula: C11H10O3
Molecular Weight: 0
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 11097-67-9 |
|---|---|
| Molecular Formula | C11H10O3 |
| Molecular Weight | 0 |
Introduction
Chemical Structure and Identification
Actinomycin S3 (CAS: 11097-67-9) was first isolated from actinomycin S, which is produced by a streptomyces strain 1048 A, taxonomically related to Streptomyces flaveolus . Chemically, actinomycin S3 shares the fundamental framework of the actinomycin family, consisting of a phenoxazinone chromophore linked to peptide chains. The chromophore derives from the oxidative condensation of 3-hydroxy-4-methylanthranilic acid (4-MHA), a compound synthesized through a specialized pathway of tryptophan metabolism in Streptomyces .
Chromatographic analysis by Furukawa et al. revealed that actinomycin S3 possesses an RD value (Rf ratio relative to actinomycin D) distinctly different from that of actinomycin D, corresponding instead to actinomycin X2 (Av or Bv) . This chromatographic distinction serves as a key identifying characteristic of the compound.
Amino Acid Composition
A distinctive structural feature of actinomycin S3 is the presence of γ-oxoproline, which was isolated from acid hydrolysates by column chromatography on ion exchange resin (Dowex 50x8) . Detailed amino acid analysis reveals significant differences between actinomycin S3 and the closely related actinomycin S2, as demonstrated in Table 1.
Table 1: Comparative Amino Acid Composition of Actinomycin S2 and S3
| Amino Acid | Actinomycin S2 | Actinomycin S3 |
|---|---|---|
| Aspartic acid | 2.01 | 1.82 |
| γ-Oxoproline | 0 | 1.12 |
| Threonine | 1.05 | 0.98 |
| Proline | 2.03 | 0.87 |
| Valine | 1.98 | 2.03 |
| Sarcosine | 1.95 | 1.87 |
| N-Methylvaline | 2.02 | 2.10 |
Data adapted from Furukawa et al. (1968)
Biological Activities
Inhibition of RNA Synthesis
Like other actinomycins, the primary mechanism of action of actinomycin S3 involves intercalation into DNA, which prevents the progression of RNA polymerases, thereby inhibiting transcription . A remarkable characteristic of actinomycin S3 is its potency as an RNA synthesis inhibitor. Research has established that actinomycin S3 is approximately 6-8 times more effective than actinomycin D in preventing DNA-dependent RNA synthesis . This exceptional potency makes actinomycin S3 particularly valuable for research applications requiring strong transcriptional inhibition.
Effects on Embryonic Development
The potent effects of actinomycin S3 on RNA synthesis have been effectively demonstrated in developmental biology studies. Nakamura and Takasaki conducted pioneering research using actinomycin S3 to investigate RNA synthesis in amphibian embryonic development, particularly focusing on organizer formation .
Their experiments with Triturus embryos revealed stage-specific sensitivity to actinomycin S3 treatment, as summarized in Table 2.
Table 2: Stage-Specific Effects of Actinomycin S3 (0.25 μg/ml) on Triturus Embryo Development
| Embryonic Stage | Developmental Outcome | Tissue Differentiation |
|---|---|---|
| Stage 6 | No gastrulation | Few or no signs of differentiation |
| Stages 7-8 | Arrested at blastula or gastrula stage | Limited differentiation |
| Stage 9 | Continued development with gills and tail | Notochord (75%), somites (>60%), neural tube (50%) |
| Stage 10 | Continued development with gills and tail | Notochord (100%), somites (>80%), neural tube (>80%) |
Data adapted from Nakamura and Takasaki (1968)
These results demonstrate that embryos treated before stage 9 exhibited strong developmental arrest, while those treated at or after stage 9 continued to develop normally . This stage-specific sensitivity indicates that critical RNA synthesis occurs during stages 7-8, with RNA essential for further development being synthesized by stage 9. The researchers concluded that "some specific RNA's essential for further development are synthesized by st. 9" .
Comparative Analysis with Other Actinomycins
Actinomycin S3 differs significantly from other actinomycins, particularly the clinically used actinomycin D (also known as dactinomycin). Table 3 presents a comparative analysis of these two compounds.
Table 3: Comparison of Actinomycin S3 and Actinomycin D
| Characteristic | Actinomycin S3 | Actinomycin D (Dactinomycin) |
|---|---|---|
| Chromatographic behavior | RD value similar to actinomycin X2 | Reference standard (RD = 1) |
| Amino acid composition | Contains γ-oxoproline | Contains proline instead of γ-oxoproline |
| RNA synthesis inhibition potency | 6-8× more potent | Reference standard (1×) |
| Effective concentration for developmental arrest | 0.25 μg/ml | 2-5 μg/ml |
| Clinical applications | Research use only | Treatment of various cancers |
Data compiled from Furukawa et al. (1968) and Nakamura and Takasaki (1968)
While actinomycin D has been developed for clinical use in treating various cancers including Wilms tumor, rhabdomyosarcoma, and Ewing's sarcoma , actinomycin S3 has primarily remained a research tool due to its higher potency and potential for increased toxicity.
Research Applications
Tools for Developmental Biology
Actinomycin S3 has proven invaluable in developmental biology research. The studies by Nakamura and Takasaki demonstrated its utility in elucidating the timing of RNA synthesis crucial for embryonic development . By selectively inhibiting RNA synthesis at different developmental stages, researchers could determine when specific RNAs essential for organizer formation and subsequent development are synthesized.
The findings from these studies contributed significantly to our understanding of the molecular basis of embryonic development. Nakamura and Takasaki noted that their results aligned with autoradiography findings by Bachvarova and Davidson and nucleic acid fractionation studies by Woodland and Gurdon in Xenopus embryos , demonstrating the broader relevance of their actinomycin S3-based investigations.
Bacterial Permeability Studies
H3-labeled actinomycin S3 has been employed to investigate bacterial cell permeability. In research by Otsuji, radioactively labeled actinomycin S3 was used to study the uptake of actinomycin by Escherichia coli cells . The research demonstrated that ordinary E. coli possesses a permeability barrier preventing actinomycin access to its sites of action, while certain mutants exhibit increased permeability.
These experiments contributed to understanding bacterial resistance mechanisms and helped identify strains with altered membrane permeability. Table 4 shows the effect of actinomycin on nucleic acid synthesis in an actinomycin-sensitive E. coli mutant (AS19).
Table 4: Effect of Actinomycin on Nucleic Acid Synthesis in E. coli AS19
| Concentration of actinomycin (μg/ml) | RNA Incorporation (cpm/ml) | RNA Inhibition (%) | DNA Incorporation (cpm/ml) | DNA Inhibition (%) |
|---|---|---|---|---|
| 0 | 512 | - | 267 | - |
| 1 | 241 | 53 | 237 | 11 |
| 3 | 49 | 90 | 102 | 42 |
| 10 | 0 | 100 | 53 | 80 |
This data illustrates the potent effect of actinomycin on RNA synthesis in permeable bacterial cells, with complete inhibition observed at 10 μg/ml concentration.
Production and Analytical Methods
Actinomycin S3 is produced through fermentation of Streptomyces strain 1048 A, followed by extraction and purification using column chromatography . The purification process described by Furukawa et al. involved several chromatographic steps to separate actinomycin S into its components, with actinomycin S3 being recrystallized from ethyl acetate to obtain the purified compound .
For research applications requiring labeled compound, H3-labeled actinomycin S3 has been prepared and purified free of contaminating radioactive materials by thin-layer chromatography on silica gel using a benzene-ethyl acetate-methanol (6:4:1) solvent system . This radioactively labeled form has been valuable in tracking the compound in biological systems.
Challenges and Limitations
Despite its potential applications, research and development of actinomycin S3 face several challenges. The high potency that makes it valuable as a research tool also presents concerns regarding toxicity in potential therapeutic applications. Actinomycin D, which is less potent than actinomycin S3, is associated with significant side effects including bone marrow suppression, vomiting, mouth ulcers, hair loss, liver problems, and infections .
Production challenges may also be significant, as the compound requires specialized fermentation processes and multiple purification steps. Additionally, the limited research focus on actinomycin S3 in recent years suggests that pharmaceutical development efforts have prioritized other compounds.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume